![molecular formula C7H6ClNO2 B3195051 5-Methoxypicolinoyl chloride CAS No. 88166-64-7](/img/structure/B3195051.png)
5-Methoxypicolinoyl chloride
Overview
Description
5-Methoxypicolinoyl chloride (MPC) is a chemical compound that is widely used in scientific research. It is a derivative of picolinic acid and has a wide range of applications in the field of chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 5-Methoxypicolinoyl chloride is not well understood. However, it is believed that this compound acts as a chelating agent and forms complexes with metal ions. These complexes have unique properties that can be utilized in various applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. This compound has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
5-Methoxypicolinoyl chloride has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the final product are high. This compound is also stable under various conditions, and its properties can be easily modified by changing the substituents on the molecule. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. This compound can also be toxic in high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of 5-Methoxypicolinoyl chloride in scientific research. One direction is the synthesis of new ligands and metal complexes using this compound as a building block. These complexes can have unique properties that can be utilized in various applications. Another direction is the use of this compound as a drug delivery system. This compound can be modified to target specific tissues or cells, which can improve the efficacy of drugs. Finally, the use of this compound in the field of nanotechnology is a promising direction. This compound can be used to synthesize nanoparticles with unique properties that can be utilized in various applications.
Conclusion:
In conclusion, this compound is a chemical compound with a wide range of applications in scientific research. It is easy to synthesize, and its properties can be easily modified by changing the substituents on the molecule. This compound has several advantages for lab experiments, but it also has some limitations. The future directions for the use of this compound in scientific research are promising, and it is likely that this compound will continue to be an important building block for the synthesis of various compounds.
Scientific Research Applications
5-Methoxypicolinoyl chloride is widely used in scientific research as a building block for the synthesis of various compounds. It is used in the synthesis of chelating agents, ligands, and metal complexes. These compounds have applications in the field of catalysis, bioinorganic chemistry, and medicinal chemistry.
properties
IUPAC Name |
5-methoxypyridine-2-carbonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHOBSPLRQJLMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664607 | |
Record name | 5-Methoxypyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88166-64-7 | |
Record name | 5-Methoxypyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.